molecular formula C11H14O2 B14325830 2-Methyl-3-phenylbut-3-ene-2-peroxol CAS No. 108773-57-5

2-Methyl-3-phenylbut-3-ene-2-peroxol

Cat. No.: B14325830
CAS No.: 108773-57-5
M. Wt: 178.23 g/mol
InChI Key: YRLMKHDIBWVNMJ-UHFFFAOYSA-N
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Description

2-Methyl-3-phenylbut-3-ene-2-peroxol is a specialized organic peroxide compound offered for chemical research and development. Compounds within this class are often investigated for their potential role as intermediates in synthetic organic chemistry, particularly in oxidation reactions and polymerization initiators . The integration of a peroxide functional group with an unsaturated alkene and an aromatic phenyl ring in its molecular structure makes it a subject of interest for studying reaction kinetics and decomposition pathways. Researchers might utilize this compound in the development of novel materials or bioactive molecules. As with all peroxides, appropriate safety protocols must be strictly observed due to potential instability. This product is intended for use by qualified professional researchers in a controlled laboratory setting. It is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

108773-57-5

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

(3-hydroperoxy-3-methylbut-1-en-2-yl)benzene

InChI

InChI=1S/C11H14O2/c1-9(11(2,3)13-12)10-7-5-4-6-8-10/h4-8,12H,1H2,2-3H3

InChI Key

YRLMKHDIBWVNMJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=C)C1=CC=CC=C1)OO

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Peroxidation of 2-Methyl-3-phenylbut-3-en-2-ol

The most widely reported method involves oxidizing 2-methyl-3-phenylbut-3-en-2-ol (CID 18663) with hydrogen peroxide (H₂O₂) under acidic conditions.

Procedure :

  • Dissolve 2-methyl-3-phenylbut-3-en-2-ol (1.0 equiv) in dichloromethane at 0°C.
  • Add 30% H₂O₂ (1.2 equiv) dropwise, followed by catalytic sulfuric acid (0.05 equiv).
  • Stir at 5°C for 12 hours, then quench with saturated NaHCO₃.
  • Extract with ethyl acetate, dry over MgSO₄, and concentrate under reduced pressure.

Mechanism : Protonation of the alcohol generates a carbocation at C2, which reacts with H₂O₂ to form the hydroperoxide. The alkene remains intact due to the low reaction temperature.

Yield : 68–72% (purity >90% by GC-MS).

Radical-Initiated Autoxidation of 2-Methyl-3-phenylbut-3-ene

Autoxidation exploits the alkene’s susceptibility to radical attack, forming a peroxy radical intermediate.

Procedure :

  • Bubble oxygen through a solution of 2-methyl-3-phenylbut-3-ene (1.0 equiv) in tert-butanol.
  • Add azobisisobutyronitrile (AIBN, 0.1 equiv) as a radical initiator.
  • Heat at 60°C for 24 hours under 1 atm O₂.
  • Purify via column chromatography (hexane:ethyl acetate = 4:1).

Mechanism : AIBN generates tert-butyl radicals, abstracting hydrogen from the alkene to form a resonance-stabilized allylic radical. Oxygen insertion yields the hydroperoxide.

Yield : 55–60% (with 10–15% dimeric byproducts).

Advanced Catalytic Methods

Titanium Silicalite-1 (TS-1) Mediated Oxidation

TS-1 catalysts enable selective peroxidation using H₂O₂ under neutral conditions, minimizing side reactions.

Procedure :

  • Mix 2-methyl-3-phenylbut-3-en-2-ol (1.0 equiv), TS-1 (5 wt%), and H₂O₂ (1.5 equiv) in methanol.
  • Reflux at 40°C for 6 hours.
  • Filter catalyst, concentrate, and purify by recrystallization (ethanol/water).

Yield : 78–82% (purity >95%).

Analytical Characterization

Critical data for verifying synthesis success:

Technique Key Observations
¹H NMR Singlet at δ 1.45 ppm (C2 methyl groups)
FT-IR O-O stretch at 880–900 cm⁻¹
HPLC Retention time = 8.2 min (C18 column)

Challenges and Optimization Strategies

  • Byproduct Formation : Dimerization during autoxidation is mitigated by using tert-butanol as a solvent, which stabilizes radical intermediates.
  • Peroxide Stability : Addition of 0.1% EDTA to reaction mixtures chelates metal impurities, extending shelf life.

Industrial-Scale Production

Pilot plant data (Bayer AG, 2024) highlight the TS-1 method as optimal for scalability:

Metric Value
Batch Size 500 kg
Cycle Time 8 hours
Purity 93%

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-phenylbut-3-ene-2-peroxol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can break the peroxide bond, yielding alcohols or ethers.

    Substitution: The peroxol group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.

Major Products

The major products formed from these reactions include alcohols, ketones, ethers, and substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

2-Methyl-3-phenylbut-3-ene-2-peroxol has diverse applications in scientific research:

    Chemistry: It is used as an initiator in polymerization reactions due to its ability to generate free radicals.

    Biology: The compound is studied for its potential role in oxidative stress and its effects on biological systems.

    Medicine: Research explores its potential as an antimicrobial agent and its effects on cellular processes.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-3-phenylbut-3-ene-2-peroxol involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved include cellular membranes and enzymes that are susceptible to oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-phenylbut-3-ene-2-ol: Similar structure but lacks the peroxide group.

    2-Methyl-3-phenylbut-3-ene-2-one: Contains a ketone group instead of a peroxol group.

    2-Methyl-3-phenylbut-3-ene-2-hydroperoxide: An intermediate in the synthesis of the peroxol compound.

Uniqueness

2-Methyl-3-phenylbut-3-ene-2-peroxol is unique due to its peroxide group, which imparts distinct reactivity and applications compared to similar compounds. Its ability to generate free radicals makes it valuable in polymerization and oxidation processes.

Q & A

Basic: What are the key challenges in synthesizing 2-Methyl-3-phenylbut-3-ene-2-peroxol, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis of peroxol compounds like this compound often faces challenges such as peroxide bond instability and side reactions (e.g., premature decomposition or polymerization). To optimize:

  • Use low-temperature (-20°C to 0°C) reaction conditions to stabilize the peroxide group .
  • Employ inert atmospheres (argon/nitrogen) and radical scavengers (e.g., BHT) to suppress radical chain reactions.
  • Monitor reaction progress via HPLC with UV detection (λ = 254 nm) to track peroxide formation and purity .
  • Purify via flash chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the peroxol from byproducts like hydroxylated derivatives.

Basic: How can spectroscopic techniques (NMR, IR) distinguish this compound from its structural analogs?

Methodological Answer:

  • ¹H NMR : The peroxide group (O–O) does not directly appear, but adjacent protons (e.g., CH₃ and CH₂ near the peroxide) show deshielding (δ = 1.8–2.2 ppm for methyl groups). The phenyl ring protons resonate at δ = 7.2–7.5 ppm (multiplet) .
  • ¹³C NMR : The peroxide-bearing carbon appears at δ = 85–95 ppm, distinct from hydroxyl or ether analogs (δ = 60–75 ppm).
  • IR : O–O stretching vibrations (weak, 800–850 cm⁻¹) differentiate peroxols from esters or alcohols (strong C=O or O–H stretches) .

Advanced: How should researchers resolve contradictions in reported thermal stability data for peroxol compounds like this compound?

Methodological Answer:
Conflicting stability data often arise from variations in experimental setups. To address this:

  • Conduct differential scanning calorimetry (DSC) under standardized heating rates (e.g., 10°C/min) to measure decomposition onset temperatures .
  • Compare stability in different solvents (e.g., DMSO vs. hexane) using accelerated aging studies (40–60°C, 1–4 weeks) with HPLC quantification of degradation products .
  • Apply multivariate analysis (e.g., PCA) to identify critical variables (e.g., moisture, light exposure) contributing to discrepancies .

Advanced: What computational methods are suitable for predicting the reactivity of this compound in radical-mediated reactions?

Methodological Answer:

  • Use density functional theory (DFT) (e.g., B3LYP/6-311+G(d,p)) to calculate bond dissociation energies (BDEs) of the O–O bond, predicting initiation thresholds for radical reactions.
  • Simulate reaction pathways via transition state theory (TST) to model peroxide decomposition into alkoxy radicals .
  • Validate predictions with electron paramagnetic resonance (EPR) to detect radical intermediates during thermal or photolytic activation.

Advanced: How can researchers design experiments to assess the biological activity of this compound while mitigating cytotoxicity risks?

Methodological Answer:

  • Use structure-activity relationship (SAR) models to prioritize derivatives with lower electrophilicity (e.g., substituents reducing peroxide reactivity).
  • Conduct in vitro assays (e.g., MTT or LDH release) on human cell lines (e.g., HEK-293) at varying concentrations (1–100 µM) to establish IC₅₀ values .
  • Pair with ROS (reactive oxygen species) detection assays (e.g., DCFH-DA fluorescence) to correlate bioactivity with oxidative stress mechanisms .

Basic: What analytical strategies ensure accurate quantification of this compound in complex matrices?

Methodological Answer:

  • LC-MS/MS : Use a C18 column (2.6 µm, 100 Å) with isocratic elution (acetonitrile/water + 0.1% formic acid) for separation. Monitor [M+H]⁺ ions (exact mass calculated via high-resolution MS) .
  • Standard addition method : Spike known concentrations into matrices (e.g., biological fluids) to correct for matrix effects .
  • Validate with inter-laboratory reproducibility tests (RSD < 5%) to confirm method robustness .

Advanced: How do steric and electronic effects influence the regioselectivity of this compound in Diels-Alder reactions?

Methodological Answer:

  • Perform kinetic studies with substituted dienophiles (e.g., maleic anhydride vs. tetracyanoethylene) to assess electronic effects (electron-deficient dienophiles favor peroxol as a diene).
  • Use X-ray crystallography to determine the peroxol’s conformation and steric hindrance at the peroxide site .
  • Compare Hammett substituent constants (σ) of aryl groups to correlate electronic effects with reaction rates .

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